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DB772 (hydrate)

Cat. No.: B10831079
M. Wt: 414.9 g/mol
InChI Key: KWVYWHWWQIOFQO-UHFFFAOYSA-N
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Description

Historical Context of Initial Research on DB772 (hydrate)

The development of DB772 is rooted in the extensive research on aromatic dicationic compounds, a class of molecules known for their diverse biological activities. This line of inquiry was significantly advanced by the work of researchers such as Dr. David W. Boykin and his collaborators, who have been instrumental in the synthesis and evaluation of numerous furamidine (B1674271) derivatives. Furamidine itself is a potent antiparasitic agent, and the exploration of its analogues was driven by the quest for compounds with improved efficacy, broader spectrum of activity, and better pharmacological profiles.

The synthesis of DB772 and related compounds was part of a systematic investigation into how structural modifications of the parent molecule, furamidine, would affect their biological properties, particularly their ability to bind to the minor groove of DNA. mdpi.com The replacement of one of the phenyl rings of furamidine with a benzimidazole (B57391) moiety was a key strategic modification. mdpi.com This structural alteration was intended to explore the impact on DNA binding affinity and antiprotozoal activity, leading to the discovery of compounds with potent in vivo activity. mdpi.com

Classification of DB772 (hydrate) within Aromatic Cationic Compounds

DB772 is classified as an aromatic cationic compound. This classification is based on its chemical structure, which features several key components:

Aromatic Core: The molecule is built upon a furan (B31954) ring linked to a benzimidazole and a phenyl ring, all of which are aromatic systems.

Cationic Groups: The presence of the imidazolino group and the protonated benzimidazole ring imparts a positive charge to the molecule at physiological pH. These cationic centers are crucial for its interaction with negatively charged biological macromolecules like DNA.

The dicationic nature of DB772 at physiological pH is a defining characteristic of this class of compounds, which includes other well-known agents like pentamidine (B1679287) and furamidine. The spatial arrangement and charge distribution of these cationic groups are critical determinants of their biological activity.

Significance of DB772 (hydrate) as a Research Probe in Chemical Biology

A chemical probe is a small molecule used to study and manipulate biological systems. nih.govbiorxiv.org DB772 has emerged as a valuable research probe due to its specific and potent biological activities. Its significance lies in its ability to:

Interrogate Biological Pathways: By observing the cellular effects of DB772, researchers can gain insights into the biological pathways in which its targets are involved.

Target Validation: DB772's ability to inhibit specific biological processes, such as viral replication, helps to validate the molecular targets involved in those processes as potential points for therapeutic intervention. nih.gov

Investigate Molecular Interactions: Its well-defined interaction with the DNA minor groove makes it an excellent tool for studying the principles of molecular recognition between small molecules and nucleic acids.

The utility of DB772 as a research probe is underscored by its application in studies aimed at understanding and combating various pathogens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27ClN4O2 B10831079 DB772 (hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27ClN4O2

Molecular Weight

414.9 g/mol

IUPAC Name

2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]furan-2-yl]-1H-benzimidazole;methane;hydrate;hydrochloride

InChI

InChI=1S/C20H16N4O.2CH4.ClH.H2O/c1-2-4-16-15(3-1)23-20(24-16)18-10-9-17(25-18)13-5-7-14(8-6-13)19-21-11-12-22-19;;;;/h1-10H,11-12H2,(H,21,22)(H,23,24);2*1H4;1H;1H2

InChI Key

KWVYWHWWQIOFQO-UHFFFAOYSA-N

Canonical SMILES

C.C.C1CN=C(N1)C2=CC=C(C=C2)C3=CC=C(O3)C4=NC5=CC=CC=C5N4.O.Cl

Origin of Product

United States

Synthetic Methodologies and Analog Development of Db772 Hydrate

Established Synthetic Pathways for DB772 (hydrate)

A plausible synthetic route would begin with the formation of the central 2,5-diaryl furan (B31954) scaffold. Methods like the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl precursor, are orthodox approaches for furan ring formation. nih.govacs.org More contemporary methods utilize transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to connect aryl groups to a furan core. acs.orgacs.orgnih.gov For instance, a 2,5-dihalofuran could be sequentially coupled with appropriate arylboronic acids or organostannanes.

Following the construction of the diaryl furan intermediate, which would contain precursor functional groups like nitriles or amines, the terminal heterocyclic rings are synthesized. The benzimidazole (B57391) moiety is typically formed through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov The imidazoline (B1206853) ring, a cyclic amidine, is often synthesized from a nitrile precursor. A common method is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imino ester (Pinner salt), which is then treated with a diamine, such as ethylenediamine, to yield the imidazoline ring. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

Table 1: Proposed Key Synthetic Reactions for DB772 (hydrate)

Reaction TypeDescriptionReactants ExampleProduct Moiety
Suzuki CouplingPalladium-catalyzed cross-coupling of a boronic acid with a halide.2-Bromofuran derivative and an arylboronic acid.Diaryl furan core
Stille CouplingPalladium-catalyzed cross-coupling of an organostannane with an organic halide.2,5-Bis(tri-n-butylstannyl)furan and an aryl halide.Diaryl furan core
Benzimidazole FormationCondensation reaction to form the benzimidazole ring.o-Phenylenediamine and a carboxylic acid derivative.Benzimidazole ring
Pinner ReactionAcid-catalyzed reaction of a nitrile with an alcohol, followed by reaction with a diamine.Aryl nitrile, ethanol, HCl, and ethylenediamine.Imidazoline ring

Approaches for the Synthesis of DB772 (hydrate) Analogs

The synthesis of DB772 analogs is driven by the need to explore structure-activity relationships (SAR) and improve pharmacological properties. The approaches focus on modifying the core heterocyclic system, the terminal cationic groups, and the linking aryl rings.

A primary strategy involves replacing the central furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole. researchgate.net The synthesis of these analogs follows similar cross-coupling strategies. For example, 2,5-bis(4-bromophenyl)thiophene (B12009435) can be synthesized from 1,4-bis(p-bromophenyl)-1,4-butanedione and then converted to the dinitrile and subsequently the diamidine. researchgate.net

Another significant approach is the modification of the phenyl rings by introducing nitrogen atoms, creating pyridyl analogs. acs.orgacs.orgnih.gov These aza-analogs of furamidine (B1674271) are synthesized to alter properties like DNA binding and lipophilicity. The synthesis of a disymmetric analog, for example, can start with a Stille coupling between 2-tributylstannylfuran and a chloronicotinonitrile to form a furan-pyridine intermediate. acs.org This is followed by bromination and a subsequent Suzuki coupling with another aryl group, creating an unsymmetrical diaryl furan core ready for further functionalization into the final diamidine. acs.orgacs.orgnih.gov

The development of prodrugs represents another key synthetic strategy. Amidoximes and O-alkylamidoximes are common prodrug forms of amidines. These are typically synthesized from the corresponding dinitrile precursors by reaction with hydroxylamine, followed by optional alkylation. acs.orgacs.org These prodrugs can then be converted to the active diamidine form in vivo.

Strategies for Structural Modification and Derivatization

Structural modification and derivatization of the DB772 scaffold allow for fine-tuning of its properties. These strategies can be broadly categorized based on the part of the molecule being altered.

Modification of the Cationic Groups: The terminal amidine or imidazoline groups are critical for the biological activity of these compounds, often through DNA minor groove binding. nih.gov Modifications include:

Varying the Cationic Head: Replacing the imidazoline with an open-chain amidine, or a guanidine (B92328) group. acs.org

N-Alkylation: Introducing alkyl groups on the amidine nitrogen atoms, which has been shown to affect efficacy. acs.org

Prodrug Formation: As mentioned, converting the amidines to amidoximes or O-methylamidoximes to improve oral bioavailability. acs.orgnih.gov

Alteration of the Aromatic Core: The central furan and flanking phenyl rings are key targets for modification to modulate the molecule's shape, size, and electronic properties.

Heterocyclic Core Replacement: Substitution of the furan ring with thiophene, pyrrole, or other heterocycles. acs.orgresearchgate.net

Aryl Ring Substitution: Introduction of substituents (e.g., halogens, alkyls, nitro groups) onto the phenyl or pyridyl rings to influence electronic properties and binding interactions. researchgate.net

Isomeric Rearrangement: Changing the substitution pattern on the aryl rings, for example, moving the connection point from para to meta or ortho positions.

Table 2: Examples of Structural Modifications in Furamidine Analogs

Modification SiteType of ModificationExample of Resulting StructureSynthetic StrategyReference
Cationic GroupProdrug (Amidoxime)Bis-O-acetoxyamidoxime derivativeReaction of dinitrile with hydroxylamine, then acetylation acs.org, acs.org
Cationic GroupN-AlkylationN-alkyl amidineDirect alkylation of the amidine acs.org
Aromatic CoreHeterocycle Replacement2,5-DiarylthiopheneSynthesis from a 1,4-dicarbonyl precursor with Lawesson's reagent or H2S-HCl researchgate.net
Aromatic CoreAza-substitutionPyridyl-phenyl-furanSuzuki or Stille coupling with pyridyl boronic acids or halides acs.org, acs.org, nih.gov
Aromatic CoreExtended ConjugationBenzoxazolyl-phenyl-furanCondensation reactions to build extended heterocyclic systems researchgate.net

These synthetic strategies provide a versatile toolbox for the generation of a wide array of DB772 analogs, enabling a systematic exploration of the chemical space around this important pharmacophore. The ability to modify each component of the molecule independently is crucial for the development of compounds with optimized activity and properties.

Molecular Mechanisms of Action of Db772 Hydrate

Elucidation of Specific Molecular Targets

The efficacy of DB772 (hydrate) is rooted in its ability to interact with and inhibit key molecular components essential for the life cycle of certain pathogens. Research has identified specific viral enzymes and pathological protein isoforms as primary targets.

Viral Enzyme Inhibition: Focus on RNA-Dependent RNA Polymerase (RdRp)

A primary molecular target of DB772 is the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. researchgate.net Studies focusing on pestiviruses, such as Bovine Viral Diarrhea Virus (BVDV), have demonstrated that DB772 effectively curtails viral replication. nih.govresearchgate.net The mechanism of this inhibition has been linked directly to the NS5B protein, which functions as the RdRp. researchgate.net Evidence for this direct interaction is substantiated by the observation that viral resistance to DB772 is associated with specific mutations within the gene encoding the NS5B protein. researchgate.netresearchgate.net This suggests that DB772 likely binds to a specific domain of the RdRp, thereby obstructing its enzymatic function and halting the synthesis of new viral RNA genomes. researchgate.net

The table below summarizes the inhibitory concentrations of DB772 against various pestiviruses, highlighting its broad-spectrum anti-pestiviral activity.

Pestivirus SpeciesEffective Inhibitory ConcentrationReference
Bovine Viral Diarrhea Virus 2 (BVDV-2)≥ 0.20µM nih.govresearchgate.net
Border Disease Virus (BDV)≥ 0.20µM nih.govresearchgate.net
Pronghorn Virus≥ 0.20µM nih.govresearchgate.net
HoBi-like Virus≥ 0.05µM nih.govresearchgate.net
Bungowannah Virus≥ 0.01µM nih.govresearchgate.net

Interactions with Prion Protein (PrPSc) for Accumulation Modulation

DB772 has also been identified as a potent inhibitor of prion propagation, specifically targeting the misfolded, disease-associated isoform of the prion protein (PrPSc). nih.govnih.govexpasy.org The primary mechanism of action appears to be the direct interference with the conversion of the normal cellular prion protein (PrPC) into the pathological PrPSc form. nih.govexpasy.org Research conducted in persistently infected ovine microglial cells has shown that treatment with DB772 leads to a significant reduction in PrPSc accumulation. nih.govresearchgate.net This suggests that DB772 may directly bind to PrPSc, stabilizing the pathological conformation and preventing it from acting as a template for the misfolding of further PrPC molecules. nih.gov Notably, the inhibitory action of DB772 does not appear to involve a reduction in the expression of the normal PrPC protein. researchgate.net

The following table illustrates the effect of DB772 on PrPSc accumulation in cell culture.

Cell TypeTreatment ConcentrationEffect on PrPSc LevelsReference
Scrapie-infected Ovine Microglia1 µM65.8% ± 5.7% reduction nih.gov
Scrapie-infected Ovine Microglia4 µMNear-complete inhibition researchgate.net
Scrapie-infected Rov9 cells4 µMLevels reduced below detection limits researchgate.net

Modulation of Critical Cellular and Pathogen-Related Pathways

By engaging with its specific molecular targets, DB772 effectively modulates critical pathways involved in pathogen replication and propagation.

Disruption of Pestivirus Replication Cycles

The life cycle of pestiviruses is critically dependent on the function of their RdRp. expasy.org This multi-step process involves the entry of the virus into the host cell, uncoating of the viral RNA, translation of the viral polyprotein, and subsequent replication of the viral genome by RdRp. expasy.org By inhibiting the RdRp enzyme, DB772 directly disrupts the viral replication pathway at a pivotal stage. researchgate.net This halt in genome synthesis prevents the production of new viral particles, effectively terminating the replication cycle within the infected cell and limiting the spread of the virus. nih.govnih.gov The ability of DB772 to eliminate BVDV from persistently infected cell lines underscores its potent disruptive effect on the pestivirus life cycle. nih.govnih.gov

Interference with Prion Accumulation and Propagation Pathways in Microglial Cells

Microglial cells are known to play a significant role in the pathogenesis of prion diseases. nih.gov They can internalize and, in some cases, contribute to the spread of PrPSc aggregates. nih.gov The accumulation of PrPSc is a central event in the prion propagation pathway. By inhibiting the conversion of PrPC to PrPSc, DB772 directly interferes with this key pathological process within microglial cells. nih.govresearchgate.net This prevents the buildup of the infectious prion agent, thereby disrupting the propagation pathway and potentially slowing the progression of the neurodegenerative disease. The significant reduction of PrPSc in treated microglial cells demonstrates the compound's ability to modulate this critical cellular pathway. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Db772 Hydrate

Comprehensive SAR Analysis of DB772 (hydrate) and its Structural Derivatives

DB772 is an aromatic cationic compound characterized by a core structure consisting of a 2,5-disubstituted furan (B31954) linked to a benzimidazole (B57391) moiety and a phenyl-imidazoline group. Its broad-spectrum antiviral activity, particularly against pestiviruses such as Bovine Viral Diarrhea Virus (BVDV), has prompted detailed analysis of its structural components. nih.govnih.gov While comprehensive SAR studies specifically on a wide array of DB772 derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally related benzimidazole-furan compounds and other antiviral agents targeting similar viral components.

The general structure of DB772 consists of three key regions amenable to modification for SAR studies:

The Benzimidazole Ring System: This heterocyclic moiety is a common scaffold in many biologically active compounds.

The Central Furan Ring: This five-membered aromatic ring acts as a linker between the benzimidazole and the phenyl-imidazoline groups.

The Cationic Phenyl-Imidazoline Group: This part of the molecule is responsible for its cationic nature at physiological pH.

Studies on related benzimidazole-2-phenyl-carboxamides as anti-BVDV agents have shown that substitutions on the benzimidazole ring significantly influence antiviral potency. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, at the 5- or 5,6-positions of the benzimidazole ring has been shown to enhance antiviral activity. nih.gov Conversely, the presence of larger halogen atoms like chlorine, while also increasing potency, was associated with higher cytotoxicity. nih.gov This suggests that both the electronic properties and the size of the substituents on the benzimidazole core are critical determinants of the therapeutic index.

Furthermore, the nature of the linker between the core heterocyclic systems plays a crucial role. In DB772, the furan ring provides a specific spatial orientation of the benzimidazole and the phenyl-imidazoline moieties. The replacement of the furan with other linkers or modifications to its substitution pattern would likely have a profound impact on the molecule's ability to bind to its biological target.

The cationic nature of DB772, conferred by the imidazoline (B1206853) ring, is another key feature. Cationic diamidines, a class of compounds to which DB772 is related, are known to interact with nucleic acids and proteins. The positive charge is often essential for initial binding to the target site, which for DB772 is suggested to be the viral RNA-dependent RNA polymerase (RdRp), NS5B. doaj.org

The table below summarizes the inhibitory concentrations of DB772 against various pestiviruses, highlighting its broad-spectrum activity.

VirusInhibitory ConcentrationReference
Bovine Viral Diarrhea Virus 2 (BVDV-2)≥0.20µM nih.gov
Border Disease Virus (BDV)≥0.20µM nih.gov
Pronghorn Virus≥0.20µM nih.gov
HoBi Virus0.05µM (in 2 of 3 tests) nih.gov
Bungowannah Virus0.01µM nih.gov

Identification of Essential Pharmacophoric Features for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of DB772 and SAR data from related compounds, several key pharmacophoric features can be identified:

Aromatic Heterocyclic System: The benzimidazole ring serves as a crucial aromatic and hydrogen-bonding component. The nitrogen atoms within the imidazole (B134444) portion can act as hydrogen bond acceptors or donors, facilitating interactions with the target protein. researchgate.net

Planar Aromatic Linker: The central furan ring provides a rigid and planar linker, which is likely important for maintaining the correct distance and orientation between the benzimidazole and the cationic phenyl-imidazoline group. The 2,5-disubstitution pattern is critical for this spatial arrangement.

Cationic Group: The positively charged imidazoline ring is a key feature for target recognition and binding, likely through electrostatic interactions with negatively charged amino acid residues or the phosphate (B84403) backbone of viral RNA within the active site of the RdRp.

Pharmacophore modeling of other benzimidazole and benzoxazole (B165842) derivatives has demonstrated the importance of specific arrangements of hydrogen bond donors, acceptors, and hydrophobic regions for biological activity. doaj.orgresearchgate.net For DB772, a hypothetical pharmacophore model would include a hydrogen bond donor/acceptor feature on the benzimidazole, a hydrophobic/aromatic feature from the furan and phenyl rings, and a positive ionizable feature from the imidazoline ring.

Impact of Chemical Modifications on Target Engagement and Mechanistic Pathways

Chemical modifications to the DB772 scaffold can significantly impact its engagement with the viral target, primarily the NS5B RNA-dependent RNA polymerase, and consequently affect its antiviral mechanism.

Target Engagement: Resistance to DB772 has been associated with mutations in the NS5B protein of BVDV, strongly suggesting that this enzyme is the primary target. doaj.org NS5B polymerase inhibitors are broadly classified as nucleoside inhibitors (NIs) that compete with natural substrates at the active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme. wikipedia.org DB772 is considered a non-nucleoside inhibitor.

Modifications to the Benzimidazole Ring: As seen in related compounds, substitutions on the benzimidazole ring can alter the binding affinity for NS5B. Halogenation, particularly with fluorine, can enhance hydrophobic interactions and potentially increase binding potency. nih.gov The position of these substituents is also critical, as it can influence the orientation of the molecule within the binding pocket.

Modifications to the Furan Ring: Replacing the furan ring with other five- or six-membered rings (bioisosteric replacement) would likely alter the geometry of the molecule and affect how it fits into the allosteric binding site of NS5B. The oxygen atom of the furan may also participate in hydrogen bonding, and its replacement would disrupt this interaction.

Modifications to the Cationic Group: Altering the imidazoline ring, for example, by changing it to an amidine or a guanidine (B92328) group, would change the pKa and the distribution of the positive charge. This could fine-tune the electrostatic interactions with the target. Lengthening or shortening the linker between the phenyl ring and the cationic group would also impact the positioning of the charge relative to the rest of the molecule, thereby affecting binding affinity.

Mechanistic Pathways: DB772 is believed to inhibit viral replication by blocking the synthesis of viral RNA. Time-of-addition studies with related benzimidazole compounds suggest that they act at an early stage of the viral replication cycle. nih.gov Some benzimidazole derivatives have been proposed to have a dual mechanism, inhibiting both viral entry and replication. nih.gov

Modifications that enhance the binding affinity to NS5B would be expected to increase the potency of replication inhibition. Conversely, modifications that increase the lipophilicity of the molecule might enhance its ability to interact with viral or cellular membranes, potentially modulating its effect on viral entry. The interplay between these different potential mechanisms can be fine-tuned through chemical modifications, offering a pathway to develop derivatives with improved efficacy and a reduced likelihood of resistance development.

The table below outlines the proposed impact of structural modifications on the activity of DB772 analogs, based on findings from related compound classes.

Structural RegionModificationPotential Impact on Activity
Benzimidazole RingIntroduction of small electron-withdrawing groups (e.g., -F)Increased antiviral potency
Benzimidazole RingIntroduction of bulky groupsPotential decrease in activity due to steric hindrance
Central Furan RingReplacement with other heterocycles (e.g., thiophene (B33073), thiazole)Altered spatial orientation and binding affinity
Cationic GroupModification of the imidazoline ring (e.g., to amidine)Changes in pKa and electrostatic interactions
Phenyl RingSubstitution with various functional groupsModulation of hydrophobic and electronic interactions

Preclinical in Vitro Mechanistic Investigations of Db772 Hydrate

Application of Cell Culture Models for Mechanistic Studies

Cell culture models serve as foundational tools in preclinical research, enabling the detailed examination of a compound's interaction with biological systems and pathogens in a controlled environment. DB772 (hydrate) has been extensively studied using these models to understand its antiviral and antiprion activities.

Investigation in Bovine Viral Diarrhea Virus (BVDV) Cellular Models

DB772 (hydrate) has shown potent inhibitory effects against Bovine Viral Diarrhea Virus (BVDV), a significant pathogen in cattle and a widely used surrogate model for Hepatitis C Virus (HCV) research due to shared biological characteristics. Studies have demonstrated DB772's ability to inhibit the replication of various pestivirus species.

In cell culture, DB772 (hydrate) has been observed to inhibit the replication of BVDV2 and Border Disease Virus (BDV) at concentrations greater than 0.2 μM. Furthermore, it effectively inhibited Bungowannah virus replication at concentrations exceeding 0.01 μM and HoBi virus replication at concentrations greater than 1.65 μM, following 96 hours of exposure within a concentration range of 0-100 μM. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com

Specific investigations have utilized primary ovine microglia and Rov9 cells, which are susceptible to BVDV. In these models, DB772 treatment led to a significant reduction in BVDV antigen levels. For instance, continuous treatment of ovine microglial cells and Rov9 cells with 4 μM DB772 for four passages resulted in a statistically significant reduction of BVDV antigen to below detectable limits. researchgate.net Additionally, DB772 has been successfully employed to eliminate non-cytopathic BVDV from the LFBK-αvβ6 cell line. After three passages with 4 μM DB772, BVDV was no longer detected, and this clearance was maintained even after treatment cessation. frontiersin.org

Table 1: Viral Replication Inhibition by DB772 (hydrate) in Cell Culture

Virus SpeciesCell Model UsedEffective Concentration Range (approx.)Duration of ExposureReference
BVDV2Not specified> 0.2 μM96 hours medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com
Border Disease Virus (BDV)Not specified> 0.2 μM96 hours medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com
Bungowannah virusNot specified> 0.01 μM96 hours medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com
HoBi virusNot specified> 1.65 μM96 hours medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com
BVDVPrimary ovine microglia, Rov9 cells4 μM4 passages researchgate.net
Non-cytopathic BVDVLFBK-αvβ6 cells4 μM3 passages frontiersin.org

Analysis of PrPSc Accumulation in Ovine Microglial Culture Systems

DB772 (hydrate) has also demonstrated significant antiprion activity, specifically in its ability to inhibit the accumulation of the disease-associated prion protein, PrPSc. Investigations have primarily utilized ovine microglial cell systems, which are relevant models for studying prion diseases like scrapie.

In persistently infected ovine microglia, DB772 treatment has been shown to effectively reduce PrPSc accumulation. At a concentration of 1 μM, DB772 (hydrate) exhibited no significant impact on cell viability, maintaining 96.4% viability after 4 days of continuous exposure. medchemexpress.commedchemexpress.comtargetmol.com Further studies indicated that at a concentration of 4 μM, DB772 significantly reduced PrPSc-positive spots by 65.8% and completely inhibited PrPSc accumulation in scrapie-infected primary ovine microglia. medchemexpress.commedchemexpress.com The compound's antiprion efficacy is further characterized by a tissue culture effective concentration 50% (TC-EC50) value of 0.8 μM, while its 50% cytotoxic concentration (CC50) was determined to be 3.8 μM. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.comtargetmol.com

Table 2: Antiprion Activity of DB772 (hydrate) in Ovine Microglial Cultures

ParameterValueCell ModelTreatment ConditionReference
PrPSc Accumulation Inhibition65.8% reductionScrapie-infected primary ovine microglia4 μM medchemexpress.commedchemexpress.com
PrPSc Accumulation InhibitionComplete inhibitionScrapie-infected primary ovine microglia4 μM medchemexpress.commedchemexpress.com
Cell Viability96.4%PrPSc-positive and -negative ovine microglia1 μM, 4 days medchemexpress.commedchemexpress.comtargetmol.com
Tissue Culture Effective Concentration 50% (TC-EC50)0.8 μMOvine microgliaNot specified medchemexpress.comglpbio.commedchemexpress.commedchemexpress.comtargetmol.com
50% Cytotoxic Concentration (CC50)3.8 μMOvine microgliaNot specified medchemexpress.comglpbio.commedchemexpress.commedchemexpress.comtargetmol.com

Studies in Cellular Models of Other Relevant RNA Viruses

Beyond BVDV, DB772 (hydrate) has demonstrated activity against other RNA viruses, further supporting its broad-spectrum antiviral potential. As mentioned, BVDV serves as a relevant model for Hepatitis C Virus (HCV), and DB772's efficacy against BVDV suggests potential applications or insights into mechanisms relevant to Flaviviridae family viruses. researchgate.netnih.govresearchgate.net The compound's ability to inhibit Bungowannah virus and HoBi virus replication at low micromolar and nanomolar concentrations, respectively, highlights its activity against a range of RNA viruses within cell culture systems. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com

Biochemical Assays for Direct Target Engagement and Pathway Analysis

While DB772 (hydrate) has shown clear phenotypic effects in cell culture, the precise biochemical targets and downstream pathways engaged by the compound are not extensively detailed in the provided literature. Studies have investigated potential mechanisms related to prion protein expression. For example, in ovine microglia cells treated with DB772, analyses of PRNP transcript levels and total prion protein (PrP) levels did not reveal any decrease compared to untreated cells. researchgate.net This finding suggests that DB772's antiprion activity may not operate through the downregulation of PrPC expression, pointing towards alternative mechanisms of action for PrPSc inhibition. Further biochemical assays would be required to fully elucidate the direct molecular targets and signaling cascades influenced by DB772.

Utilization of Advanced In Vitro Systems for Deeper Mechanistic Elucidation

The field of drug discovery increasingly relies on advanced in vitro systems to gain deeper mechanistic insights and improve the translation of preclinical findings to clinical outcomes. Techniques such as Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement assays are employed to directly measure drug-target interactions within living cells and complex biological samples, providing a more physiologically relevant assessment of target engagement than traditional biochemical assays. sapient.biopelagobio.compelagobio.compromega.comnih.gov While these advanced methodologies are recognized for their utility in understanding drug mechanisms, the specific application of such systems to DB772 (hydrate) for detailed mechanistic elucidation has not been detailed in the provided search results. However, the general utility of cell culture models, including organ-on-a-chip platforms and high-throughput screening, is well-established for studying viral replication and drug efficacy. nih.govleibniz-liv.demicrobialcell.commdpi.comki.se

Compound Names Mentioned:

Compound Name
DB772 (hydrate)
DB772
DB772T239661451058-50-6
DB-772
DB 772
BVDV
BDV
Bungowannah virus
HoBi virus
PrPSc
PrP(C)
PRNP
HCV
VP32947
BPIP
AG110
LZ37
5,6-dimethoxy-1-indanone
2-phenylbenzimidazole
D2
FMDV
E-64d
Remdesivir
Crizotinib

Computational Modeling and Rational Drug Design Approaches for Db772 Hydrate

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (target, typically a protein) when bound by non-covalent forces. This process aims to identify the binding mode and estimate the binding affinity, providing a crucial first step in structure-based drug design fmhr.orgresearchgate.net. For DB772 (hydrate), docking simulations would typically involve using its three-dimensional structure to predict how it interacts with its biological targets, such as the BVDV RdRp researchgate.net.

The process generally involves:

Preparation of Target and Ligand: Obtaining the 3D structure of the target protein (e.g., from PDB) and preparing the 3D structure of DB772 (hydrate), including appropriate protonation states and force field parameters.

Docking Algorithm Execution: Employing docking software (e.g., AutoDock Vina nih.gov, PyRx jbino.com, MOE researchgate.net) to explore the conformational space of DB772 (hydrate) within the target's binding site. Algorithms like Lamarckian genetic algorithms are often used jbino.com.

Pose Scoring and Selection: Docking software generates multiple possible binding poses for the ligand, each scored based on predicted binding energy or affinity. Higher scores typically indicate more favorable binding.

Illustrative Data Table: Predicted Binding Poses of DB772 (hydrate) to BVDV RdRp

Pose IDBinding Score (kcal/mol)Key Interactions (with Residues)Hydrogen BondsHydrophobic Interactions
1-9.5H-bond (ASN234), Pi-Pi (TYR289)ASN234, GLN236TYR289, ILE261, VAL216
2-8.8H-bond (GLN236), Salt bridge (ARG307)GLN236, SER235ILE261, VAL306
3-7.9Pi-cation (LYS307)SER235TYR289, VAL306, PHE219

Note: The data presented in this table is illustrative and based on typical outputs from molecular docking studies. Specific binding scores and interactions for DB772 (hydrate) would require dedicated computational simulations.

Molecular Dynamics Simulations to Characterize Binding Conformational Dynamics

Molecular dynamics (MD) simulations provide a time-dependent view of molecular interactions, allowing for the characterization of the dynamic behavior of protein-ligand complexes. These simulations can reveal the stability of the docked pose over time, identify conformational changes in both the ligand and the protein, and assess the role of water molecules in the binding process researchgate.netsemanticscholar.orgnih.gov. For DB772 (hydrate), MD simulations would be employed to validate the binding poses predicted by docking and to understand the flexibility and stability of the complex.

Key aspects of MD simulations include:

System Setup: Creating a realistic simulation environment, including the protein-ligand complex, explicit solvent (water), and ions to neutralize the system.

Simulation Protocol: Running simulations for extended periods (e.g., tens to hundreds of nanoseconds) using molecular mechanics force fields (e.g., OPLS, AMBER) and integrating Newton's equations of motion nih.govresearchgate.net.

Trajectory Analysis: Analyzing the resulting trajectory to monitor parameters such as Root Mean Square Deviation (RMSD) of the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, radius of gyration, and hydrogen bond lifetimes.

Illustrative Data Table: Molecular Dynamics Simulation Parameters for DB772 (hydrate)-Target Complex

ParameterValue (ns)Average Value (Å)Std. Deviation (Å)Notes
Simulation Length100N/AN/ATotal simulation time
Protein RMSD1002.50.4Stability of protein structure
Ligand RMSD1001.80.3Stability of ligand conformation within the binding site
Ligand RMSF (per atom)1000.90.2Flexibility of different parts of the ligand
Radius of Gyration1004.20.1Overall compactness of the complex

Note: The data presented in this table is illustrative and based on typical outputs from molecular dynamics simulations. Specific values would depend on the target, ligand, simulation setup, and duration.

Free Energy Calculations for Quantifying Ligand-Protein Binding Thermodynamics

Free energy calculations provide a more rigorous quantitative assessment of ligand-protein binding affinity, going beyond the scoring functions used in docking. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), Thermodynamic Integration (TI), and Free Energy Perturbation (FEP) are employed to calculate the Gibbs free energy of binding (ΔGbind) nih.govwustl.eduresearchgate.netambermd.orgpharma.ai. These calculations are crucial for ranking potential drug candidates and understanding the thermodynamic drivers of binding.

Applying these methods to DB772 (hydrate) would involve:

Alchemical or End-Point Methods: Using either alchemical transformations (TI, FEP) or end-point calculations (MM/PBSA, MM/GBSA) on MD trajectories.

Decomposition Analysis: Breaking down the total binding free energy into contributions from various components (e.g., van der Waals, electrostatic, solvation) to identify key interactions.

Comparison with Experimental Data: Validating the accuracy of the computational predictions by comparing calculated binding affinities with experimental measurements, if available.

Illustrative Data Table: Calculated Binding Free Energies for DB772 (hydrate) and Analogs

Compound IDCalculated ΔGbind (kcal/mol)MM/PBSA Contribution (kcal/mol)MM/GBSA Contribution (kcal/mol)Notes
DB772-8.2-10.5-9.8Baseline binding affinity
Analog A-9.8-12.1-11.5Improved binding due to specific mutation
Analog B-7.5-9.0-8.5Reduced binding due to steric clash

Note: The data presented in this table is illustrative. Calculated binding free energies are highly dependent on the chosen methodology, force fields, and system setup.

Application of Structure-Based Drug Design Principles for DB772 (hydrate) Scaffold Optimization

Structure-based drug design (SBDD) leverages the 3D structure of a biological target to guide the design and optimization of small molecules nih.govdesertsci.combioascent.combiosolveit.de. For DB772 (hydrate), SBDD principles would involve using insights gained from docking and MD simulations to systematically modify its chemical scaffold. The goal is to enhance its binding affinity, improve selectivity for the intended target, and optimize pharmacokinetic properties (ADME).

Key SBDD strategies applicable to DB772 (hydrate) include:

Scaffold Hopping: Identifying alternative core structures that maintain or improve the binding of DB772 (hydrate) while potentially offering better properties or novel intellectual property biosolveit.decresset-group.comresearchgate.net.

Bioisosteric Replacement: Substituting functional groups within the DB772 (hydrate) molecule with others that have similar physicochemical or biological properties, aiming to fine-tune potency, solubility, or metabolic stability researchgate.net.

Fragment-Based Design: If parts of the DB772 (hydrate) molecule are identified as key binding fragments, these can be elaborated or combined with other fragments to create optimized leads.

Illustrative Data Table: Proposed Scaffold Modifications for DB772 (hydrate) Optimization

Modification SiteOriginal GroupProposed Bioisostere/ReplacementPredicted Impact on BindingRationale
Benzimidazole (B57391) N-HHCH₃Moderate increaseImproved lipophilicity, potential for new interactions
Furan (B31954) RingFuranThiophene (B33073)Slight increaseAltered electronic distribution, potential for pi-stacking
Imidazoline (B1206853) Ring-NH--N(CH₃)-Slight decreaseReduced hydrogen bond donation, potential steric hindrance
Phenyl RingPhenylPyridineModerate increaseIntroduction of hydrogen bond acceptor, polarity change

Note: This table illustrates potential modifications and their predicted impacts, based on general SBDD principles. Actual outcomes require rigorous computational and experimental validation.

In Silico Identification of Novel DB772 (hydrate) Analogs with Enhanced Mechanistic Attributes

The identification of novel analogs with superior properties can be achieved through various in silico techniques, including virtual screening, de novo design, and the application of machine learning or generative AI models pharma.aidesertsci.combioascent.compharmaresources-us.com. These methods aim to explore vast chemical spaces to discover compounds that exhibit enhanced potency, selectivity, or improved pharmacokinetic profiles compared to the parent DB772 (hydrate) molecule.

Approaches for identifying novel DB772 (hydrate) analogs include:

Virtual Screening: Using large databases of compounds and applying docking or other scoring methods to identify molecules predicted to bind effectively to the target.

De Novo Design: Computational algorithms that build novel molecular structures atom-by-atom or fragment-by-fragment within the target's binding site, optimizing for desired properties.

Generative Models: AI-driven approaches that learn the chemical space around DB772 (hydrate) or its target interactions to generate entirely new molecular structures with predicted favorable properties pharma.ai.

Illustrative Data Table: Hypothetical Novel Analogs of DB772 (hydrate) with Enhanced Properties

Analog IDScaffold ModificationPredicted Binding Affinity (kcal/mol)Predicted Solubility (LogS)Predicted Target SelectivityMechanistic Advantage
Neo-DB772-1Furan -> Benzothiophene-10.2-4.5HighEnhanced pi-pi stacking, improved target occupancy
Neo-DB772-2Imidazoline -> Tetrazole-9.5-3.8ModerateIncreased metabolic stability, altered pKa
Neo-DB772-3Phenyl -> Naphthyl-10.8-5.1HighExtended hydrophobic interactions, increased potency

Note: This table presents hypothetical novel analogs and their predicted properties, illustrating the potential outcomes of in silico analog identification. These predictions would require extensive validation.

Compound List

DB772 (hydrate)

This comprehensive approach, integrating various computational modeling techniques, provides a robust framework for understanding and optimizing the therapeutic potential of DB772 (hydrate) or any drug candidate.

Broader Academic Implications and Future Research Trajectories

DB772 (hydrate) as a Chemical Biology Tool for Understanding Viral and Prion Pathogenesis

DB772 (hydrate) has proven invaluable in dissecting the intricate processes underlying viral and prion diseases. Its ability to inhibit the replication of various pestiviruses, including bovine viral diarrhea virus (BVDV), border disease virus (BDV), HoBi virus, and Bungowannah virus, positions it as a key probe for understanding viral pathogenesis at the molecular level medchemexpress.comresearchgate.netnih.gov. Studies utilizing DB772 have helped elucidate the mechanisms by which these viruses propagate, potentially through interference with viral RNA polymerase activity or other essential viral machinery nih.govresearchgate.net.

In the realm of prion diseases, DB772's demonstrated ability to inhibit the accumulation of the disease-associated prion protein (PrPSc) in cell culture models, such as ovine microglia and Rov9 cells, provides critical insights into prion pathogenesis researchgate.netnih.govcornell.edu. Research employing DB772 has explored its effects on PrPSc formation and accumulation, contributing to a deeper understanding of the misfolding and aggregation processes that characterize transmissible spongiform encephalopathies (TSEs) nih.govcornell.eduijfmr.com. The compound's activity in species-relevant cell models, like sheep microglia, is particularly significant for studying natural prion diseases researchgate.netnih.gov. Furthermore, DB772's known DNA binding activity suggests potential roles in modulating host gene transcription, which could be relevant to both viral and prion disease pathogenesis by affecting host cell responses or protein expression nih.gov.

Table 1: In Vitro Antiviral Activity of DB772 Against Various Pestiviruses

Virus SpeciesEffective Concentration (μM)Reference
BVDV type 1~0.02 nih.govnih.gov
BVDV type 2≥ 0.20 medchemexpress.comresearchgate.net
Border Disease Virus (BDV)≥ 0.20 medchemexpress.comresearchgate.net
HoBi virus≥ 0.05 (in 2/3 tests) medchemexpress.comresearchgate.net
Bungowannah virus≥ 0.01 medchemexpress.comresearchgate.net
Pronghorn virus≥ 0.20 researchgate.net

Table 2: In Vitro Antiprion Activity of DB772 in Ovine Microglia

ParameterValueNotesReference
TC-EC50 (Tissue Culture Effective Concentration)0.8 μMConcentration required to inhibit PrPSc accumulation by 50%. medchemexpress.commedchemexpress.commedchemexpress.com
CC50 (50% Cytotoxic Concentration)3.8 μMConcentration causing 50% reduction in cell viability. medchemexpress.commedchemexpress.commedchemexpress.com
Selectivity Index (SI)~4.75Calculated as CC50/TC-EC50. A higher SI indicates greater therapeutic potential. medchemexpress.commedchemexpress.com
PrPSc Reduction (at 4 μM)65.8%Significantly reduced PrPSc-positive spots. medchemexpress.commedchemexpress.commedchemexpress.com
PrPSc Inhibition (at 4 μM)CompleteCompletely inhibited PrPSc accumulation in scrapie-infected primary ovine microglia. researchgate.netmedchemexpress.com
Cell Viability (at 1 μM)96.4%Showed no significant effect on cell viability. medchemexpress.commedchemexpress.com

Potential of DB772 (hydrate) Derivatives in Novel Compound Discovery Against Challenging Pathogens

DB772 originated from a library of compounds designed as structural derivatives of furamidine (B1674271) (DB075) researchgate.netnih.gov. This context highlights the significant potential of DB772 derivatives in the discovery of novel therapeutic agents against challenging pathogens. Structure-activity relationship (SAR) studies involving DB772 and its analogs are actively underway to identify specific molecular features that contribute to enhanced antiviral and antiprion activity nih.govcornell.edunih.gov. By systematically modifying the DB772 scaffold, researchers aim to develop compounds with improved potency, broader spectrum of activity, and enhanced pharmacokinetic properties.

The broad activity of DB772 against multiple pestivirus species suggests that its core structure can be adapted to target a range of related viruses researchgate.netnih.gov. Similarly, its demonstrated antiprion effects, along with those observed in related furan- and thiophene-based analogs, indicate a promising avenue for developing new treatments for neurodegenerative prion diseases nih.govcornell.edunih.gov. The identification of eleven compounds with activity equivalent to or higher than DB772 from an initial screen of eighty-nine compounds underscores the potential of this chemical space for future drug discovery efforts nih.govcornell.edunih.gov. These derivative studies are crucial for identifying lead compounds that could overcome resistance mechanisms or target pathogens that currently lack effective treatments.

Methodological Advancements in Antiviral and Antiprion Research Driven by DB772 (hydrate) Studies

The investigation into DB772's efficacy and mechanisms has contributed to methodological advancements in antiviral and antiprion research. The successful application of DB772 in cell culture models, including ovine microglia for prion studies and various cell lines for pestivirus research, has validated these systems for compound screening and mechanistic investigations researchgate.netresearchgate.netnih.govnih.gov. The use of a non-cytopathic strain of BVDV for screening, which requires immunoperoxidase labeling for viral detection, has been highlighted as an effective method for evaluating antiviral efficacy without confounding cytopathic effects nih.gov.

Furthermore, DB772's activity across a panel of pestiviruses has facilitated the assessment of broad-spectrum antiviral potential, refining methodologies for evaluating compound efficacy against diverse viral strains researchgate.netnih.gov. The development of SAR studies for the DB compound library, aimed at understanding the structural basis for antiprion activity, represents a systematic approach to lead optimization and mechanism elucidation nih.govcornell.edunih.gov. The use of techniques such as serial protein misfolding cyclic amplification (sPMCA) assays to study DB772's direct effect on PrPSc-seeded misfolding has also advanced the methods available for investigating prion replication dynamics nih.gov.

Comparative Mechanistic Analysis with Other Known Antiviral and Antiprion Scaffolds

Understanding DB772's mechanism of action in comparison to other established antiviral and antiprion scaffolds is crucial for its development and for identifying new therapeutic targets. For viral infections, DB772's effects on pestiviruses are thought to involve interference with viral replication, potentially targeting the RNA-dependent RNA polymerase (RdRp), a common target for other antiviral agents nih.govresearchgate.net. Its activity against multiple pestivirus species suggests a conserved inhibitory mechanism that could be broadly applicable within this viral genus.

In the context of prion diseases, DB772's mechanism is still under investigation but is hypothesized to involve direct interaction with PrPSc, interference with the misfolding of cellular PrPC to PrPSc, or modulation of host factors involved in prion replication nih.gov. These proposed mechanisms can be compared to those of other antiprion compounds, such as quinacrine, which is thought to interfere with PrPSc aggregation, or other agents that may target cellular cofactors or pathways essential for prion propagation nih.govijfmr.commedscape.com. The observed DNA binding activity of DB772 also distinguishes it from many other antiviral and antiprion agents, suggesting a potentially unique mode of action that warrants further comparative analysis nih.gov. The selectivity index (SI) of DB772, indicating its therapeutic window, can also be compared with those of other compounds to gauge its relative safety and efficacy medchemexpress.comnih.govmedchemexpress.com.

Q & A

Q. What experimental models are commonly used to evaluate DB772’s antiprion and antiviral activity?

DB772 is tested in in vitro systems such as:

  • Ovine microglia cultures : Used to assess inhibition of scrapie prion (PrPSc) accumulation via Scrapie Cell Culture Assay (SSCA) and cell viability via WST-1 assays .
  • LFBK-αvβ6 cells : Employed to study elimination of bovine viral diarrhea virus (BVDV) using real-time RT-PCR for viral RNA detection .
  • PMCA (Protein Misfolding Cyclic Amplification) : Evaluates direct inhibition of PrPC-to-PrPSc conversion in brain homogenates .

Q. What is the primary mechanism of DB772 in inhibiting prion propagation?

DB772 reduces PrPSc accumulation without altering PrPC expression or PRNP transcription. Its mechanism may involve:

  • Binding to PrPSc or cofactors to block prion replication .
  • Stabilizing PrPSc aggregates, increasing protease resistance, and preventing fragmentation into infectious particles .
  • No significant cytotoxicity at effective concentrations (e.g., 1–4 µM in microglia) .

Q. How is DB772 administered in cell culture studies to assess efficacy?

  • Concentration gradients : Tested at 1–4 µM for antiprion activity, with higher concentrations (e.g., 38 µM) used in PMCA assays .
  • Treatment duration : Typically 4 days for microglia cultures, with PrPSc levels quantified via SSCA or Western blot .
  • Controls : Vehicle-treated controls and interassay standards (e.g., DB772 itself) ensure reproducibility .

Q. What methodologies confirm DB772’s antiviral efficacy against BVDV?

  • Viral clearance assays : DB772-treated cells are analyzed using rRT-PCR to detect BVDV RNA post-treatment .
  • Titration comparisons : Co-titration with pestivirus species (e.g., border disease virus) validates broad-spectrum activity .
  • Safety protocols : Experiments conducted in high-containment labs to prevent cross-contamination .

Q. How is DB772’s selectivity index calculated in antiprion studies?

The tissue culture selectivity index (SI) is derived from:

  • CC50 : Concentration causing 50% cytotoxicity (via WST-1 assays).
  • TC-EC50 : Concentration achieving 50% PrPSc inhibition.
  • SI = CC50 / TC-EC50. For DB772, SI >3.5 indicates favorable efficacy-toxicity ratios .

Advanced Research Questions

Q. How do structural modifications in DB772 analogs influence antiprion activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Critical motifs : A monocationic benzofuran-benzimidazole core is essential for binding PrPSc .
  • Side-chain effects : Substituents like thiophene or furan groups modulate potency. For example, DB932A (simplified DB772 analog) shows lower TC-EC50 but similar SI .
  • Screening pipelines : 89 analogs were tested at 1 µM, with 11 showing ≥65% PrPSc inhibition .

Q. How can researchers resolve contradictions in DB772’s efficacy across prion strains or assay types?

  • Mechanistic divergence : DB772 inhibits cell-based PrPSc accumulation but only transiently blocks PMCA-seeded misfolding, suggesting strain-specific binding .
  • Assay optimization : Adjusting seed concentrations (e.g., 10⁶ dilutions of scrapie brain homogenate) improves detection of inhibitory thresholds .
  • Cross-validation : Pairing cell culture data with in vivo models (e.g., transgenic mice) clarifies translational relevance .

Q. What strategies improve DB772’s pharmacokinetic profile for in vivo applications?

  • Dosing regimens : Serum concentration monitoring in calves shows efficacy declines as DB772 metabolizes, necessitating sustained-release formulations .
  • Metabolic stability assays : Liver microsome studies identify degradation pathways to guide chemical stabilization (e.g., modifying labile functional groups) .
  • Blood-brain barrier (BBB) penetration : Lipophilicity adjustments enhance CNS delivery, critical for targeting neuroinvasive prions .

Q. Why do some DB772 analogs (e.g., DB948) show strong cell-based activity but fail in PMCA assays?

  • Mechanistic variability : DB948 may inhibit PrPSc via cell-specific pathways (e.g., proteostasis modulation) rather than direct PrP interaction .
  • Compound stability : Degradation in PMCA reaction buffers (e.g., protease-rich environments) reduces effective concentrations .
  • Cellular uptake : Analog-specific transport mechanisms (e.g., endocytosis efficiency) affect intracellular availability .

Q. How can researchers optimize DB772 derivatives for clinical translation?

  • High-throughput screening : Prioritize analogs with SI >10 and TC-EC50 <0.5 µM .
  • Toxicogenomics : RNA-seq of treated microglia identifies off-target gene expression changes .
  • In vivo efficacy trials : Use tg338 mice (prion-susceptible) to validate dose-dependent PrPSc clearance and survival benefits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.